

# A Technical Guide to 1,2-Dichloroethane-d4 for Analytical Applications

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## Compound of Interest

Compound Name: 1,2-Dichloroethane-d4

Cat. No.: B128599

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This guide provides an in-depth overview of **1,2-dichloroethane-d4** (D4-EDC), a deuterated analog of 1,2-dichloroethane. It is a crucial component in many analytical laboratories, primarily utilized as an internal standard for quantitative analysis. This document covers its technical specifications, pricing, and detailed experimental protocols for its application in Gas Chromatography-Mass Spectrometry (GC/MS).

## Market Price and Availability

The price of **1,2-dichloroethane-d4** is subject to variation based on the supplier, purity, isotopic enrichment, and quantity purchased. As such, a fixed price per gram cannot be definitively stated. For accurate, real-time pricing, it is recommended to consult the catalogs of major chemical suppliers. However, to provide a general market indication, prices from various suppliers are summarized below.



Supplier	Quantity	Purity/Isotopic Enrichment	Example Price (USD)
Cambridge Isotope Laboratories	1 g	99 atom % D	\$66.00 - \$132.55[1][2][3]
Cambridge Isotope Laboratories	5 g	99 atom % D	\$424.00[3][4]
Aladdin Scientific (via CP Lab Safety)	1 g	min 99 atom % D	\$94.99[5]
Spectrum Chemical	1 g	99 atom % D	\$237.25[6]
Santa Cruz Biotechnology (via Molbase)	1 g	96%	\$66.00[7]
Various Suppliers (via Molbase)	1 g	99%	\$176.92 - \$195.00[7]

Note: Prices are for illustrative purposes and may have changed. They do not include shipping or hazardous material fees. Some vendors may require a minimum order quantity.

## Technical Data and Specifications

**1,2-Dichloroethane-d<sub>4</sub>** is a stable, isotopically labeled version of 1,2-dichloroethane, where the four hydrogen atoms have been replaced with deuterium. This mass shift (M+4) allows it to be distinguished from its unlabeled counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties.



Property	Typical Value
Chemical Formula	$\text{ClCD}_2\text{CD}_2\text{Cl}$ (or $\text{C}_2\text{D}_4\text{Cl}_2$ )
CAS Number	17060-07-0
Molecular Weight	102.98 g/mol [2][4][5]
Appearance	Colorless liquid[8][9]
Density	~1.307 g/mL at 25 °C[10]
Boiling Point	~83 °C[10]
Melting Point	~-35 °C[10]
Isotopic Purity	≥99 atom % D[5]
Chemical Purity	≥99%[2][4]
Primary Applications	Internal Standard, Surrogate Standard, NMR Solvent[2][10][11]

## Core Application: Internal Standard in Quantitative Analysis

The most prominent use of **1,2-dichloroethane-d4** is as an internal standard (IS) for the quantitative analysis of volatile organic compounds (VOCs), including its non-deuterated counterpart, by GC/MS.[11][12] Isotopically labeled standards are considered the gold standard in mass spectrometry because they co-elute with the analyte and experience similar effects during sample preparation, extraction, and injection, thereby correcting for analyte loss and variations in instrument response.[12]

This makes D4-EDC particularly valuable in environmental analysis (e.g., EPA Method 624.1, 524.2) and in monitoring workplace air for exposure to 1,2-dichloroethane.[13][14][15]

## Experimental Protocol: Quantification of 1,2-Dichloroethane in Water by GC/MS



This section provides a detailed methodology for the use of **1,2-dichloroethane-d4** as an internal standard in a purge-and-trap GC/MS analysis, adapted from principles outlined in standard environmental testing methods.

Objective: To accurately quantify the concentration of 1,2-dichloroethane in an aqueous sample.

Materials:

- **1,2-Dichloroethane-d4 (IS) Stock Solution:** Prepare a stock solution in methanol (e.g., 2.0 mg/mL).[\[16\]](#)
- **Analyte Stock Solution:** Prepare a stock solution of unlabeled 1,2-dichloroethane in methanol.
- **Calibration Standards:** Prepare a series of calibration standards at a minimum of five concentration levels by adding appropriate volumes of the analyte stock solution to reagent water.[\[13\]](#)
- **Reagent Water:** Purified water free of interfering analytes.
- **Purge-and-Trap System & GC/MS:** A system compliant with EPA method requirements.[\[13\]](#)  
[\[15\]](#)

Methodology:

- **Preparation of Standards and Samples:**
  - For each calibration standard, add a precise volume of the analyte stock solution to a fixed volume of reagent water (e.g., 5 mL) in a purge vial.
  - To each calibration standard, and to each unknown sample vial, add a constant, known amount of the **1,2-dichloroethane-d4** internal standard solution. A typical final concentration for the IS is 5-20 µg/L (ppb).
  - Seal the vials immediately to prevent loss of volatiles.
- **Purge-and-Trap:**



- Place the vial in the autosampler of the purge-and-trap system.
- The sample is purged with an inert gas (e.g., helium or nitrogen) at a controlled flow rate. [14] Volatile compounds, including the analyte and the internal standard, are transferred from the aqueous phase to the vapor phase.
- The vapor is swept through a sorbent trap, where the compounds are retained.
- Thermal Desorption and GC/MS Analysis:
  - The trap is rapidly heated, desorbing the analytes onto the gas chromatograph column.
  - The GC column separates the analytes based on their boiling points and affinity for the stationary phase. **1,2-dichloroethane-d4** will have a retention time nearly identical to that of 1,2-dichloroethane.
  - The separated compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge (m/z) ratio.
- Data Acquisition and Processing:
  - The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity.
  - Monitor characteristic ions for both the analyte and the internal standard.
    - 1,2-dichloroethane: e.g., m/z 62, 64
    - **1,2-dichloroethane-d4**: e.g., m/z 66, 68
  - Integrate the peak area for a primary quantitation ion for both the analyte and the internal standard.
- Quantification:
  - Calculate the Response Factor (RF) for each calibration standard:  $RF = (Area_{analyte} / Area_{IS}) * (Concentration_{IS} / Concentration_{analyte})$

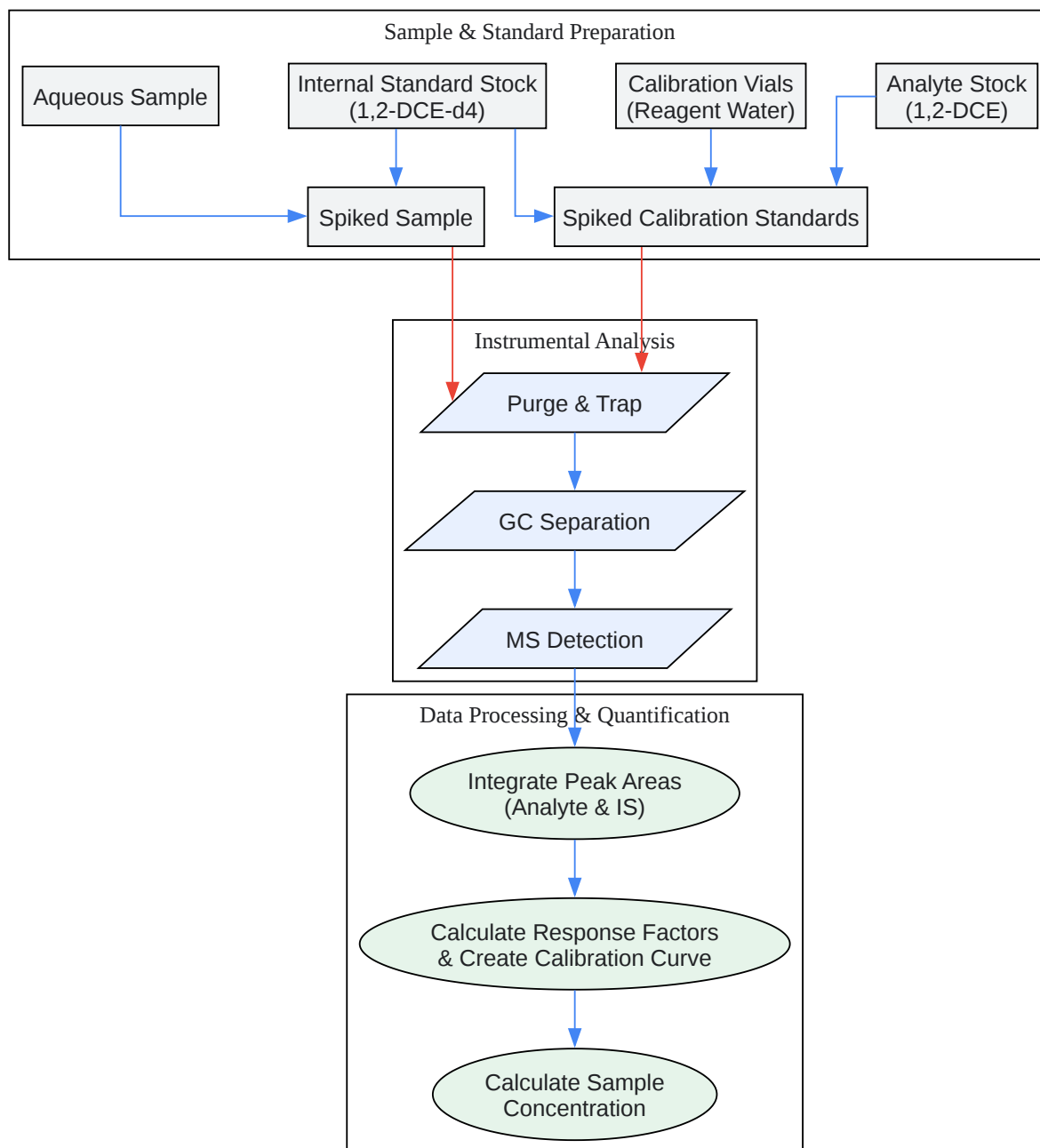


- Generate a calibration curve by plotting ( $\text{Area}_{\text{analyte}} / \text{Area}_{\text{IS}}$ ) against the concentration of the analyte for all standards. The average RF or a linear regression of the curve is used.
- Calculate the concentration of the analyte in the unknown sample using the following equation:  $\text{Concentration}_{\text{analyte}} = (\text{Area}_{\text{analyte}} / \text{Area}_{\text{IS}}) * (\text{Concentration}_{\text{IS}} / \text{Average RF})$

## Visualized Workflows

The following diagrams illustrate the key processes involved in using **1,2-dichloroethane-d4** as an internal standard.





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Caption: Workflow for quantitative analysis using an internal standard.



Premise: Analyte and Internal Standard (IS) are chemically identical
Therefore: They behave identically during sample preparation and analysis (extraction, injection, ionization)
Consequence: Any loss or variation affects both compounds proportionally
Measurement: The ratio of their signals (Area_Analyte / Area_IS) remains constant, regardless of sample loss
Conclusion: This ratio can be used to accurately calculate the analyte concentration against a calibration curve

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Caption: Logical basis for using a stable isotope-labeled internal standard.

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